Core Scaffold Selectivity: SHP2 Full-Length Inhibition vs. Catalytic Domain for the Pyrido[1,2-a]pyrimidin-4-one Family
The pyrido[1,2-a]pyrimidin-4-one scaffold, to which CAS 2201653-77-0 belongs, is characterized by a pronounced selectivity for full-length SHP2 over the isolated catalytic SHP2-PTP domain. The lead compound 14i from the same chemical series exhibits an IC50 of 0.104 μM against full-length SHP2 but >50 μM against SHP2-PTP, yielding a selectivity window of >480-fold [1]. This class-level property is critical: simple pyrimidine or pyridine analogs lacking this scaffold do not consistently achieve this allosteric selectivity profile [1]. This functional differentiation is absent in commercially available 2-substituted pyrimidines such as 2-[(cyclopent-3-en-1-yl)methoxy]-5-fluoropyrimidine (CAS 2201247-10-9).
| Evidence Dimension | Enzymatic selectivity (full-length SHP2 IC50 vs. SHP2-PTP IC50) |
|---|---|
| Target Compound Data | No direct data for CAS 2201653-77-0; class-representative compound 14i shows SHP2 IC50 = 0.104 μM |
| Comparator Or Baseline | 14i (pyrido[1,2-a]pyrimidin-4-one derivative) SHP2-PTP IC50 > 50 μM; simple 2-substituted pyrimidines lack documented allosteric SHP2 selectivity |
| Quantified Difference | Selectivity index >480-fold for class representative 14i |
| Conditions | In vitro enzymatic assay; full-length SHP2 vs. SHP2-PTP catalytic domain |
Why This Matters
A >480-fold selectivity window suggests that compounds built on this scaffold, including 2201653-77-0, are more suitable starting points for developing allosteric inhibitors with reduced off-target phosphatase activity, directly impacting procurement decisions for SHP2-targeted drug discovery programs.
- [1] Zhang L et al. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. 2024;151:107661. View Source
